molecular formula C14H10FN3S B1225522 N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine

N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine

Cat. No. B1225522
M. Wt: 271.31 g/mol
InChI Key: ZYCLZXHOEKNHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine is a substituted aniline.

Scientific Research Applications

Anticancer Activity

A study synthesized novel pyridine-thiazole hybrid molecules, including derivatives similar to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, and explored their anticancer properties. These compounds demonstrated high antiproliferative activity against various tumor-derived cell lines. The study highlighted the selectivity of certain derivatives for cancer cell lines, indicating their potential as anticancer agents. The mechanism of action was linked to inducing genetic instability in tumor cells (Ivasechko et al., 2022).

Dopaminergic Properties

Another research focused on a class of compounds similar to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, specifically 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines. These were identified as dopamine agonists with central nervous system effects. The study detailed the design, synthesis, and dopaminergic properties, highlighting their potential in neurological research and therapy (Jaén et al., 1990).

Antimicrobial Activity

A series of compounds, including derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, were synthesized and evaluated for their antimicrobial activity. The synthesized compounds exhibited notable antimicrobial properties against various bacterial and fungal strains (Badiger et al., 2013).

Fluorescent pH Sensor

A heteroatom-containing organic fluorophore, closely related to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, was developed as a fluorescent pH sensor. The molecule demonstrated the phenomenon of aggregation-induced emission (AIE) and could function as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).

ICT-Based Fluorescent Sensor

2-Pyridylthiazole derivatives, structurally similar to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, were developed as ratiometric fluorescent sensors for Fe(III). The study explored the intramolecular charge transfer (ICT) properties of these compounds, highlighting their potential applications in analytical chemistry (Wang et al., 2016).

properties

Product Name

N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine

Molecular Formula

C14H10FN3S

Molecular Weight

271.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H10FN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18)

InChI Key

ZYCLZXHOEKNHLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine
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